

# Orteronel phase III SWOG-1216 trial results

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Orteronel**

CAS No.: 566939-85-3

Cat. No.: S548883

Get Quote

## Trial Design & Patient Profile

The S1216 trial was a phase III, randomized, open-label study conducted across numerous centers in the United States [1].

- **Primary Objective:** Comparison of **Overall Survival (OS)** [1].
- **Key Secondary Endpoints:** Progression-free survival (PFS), PSA response at 7 months, and adverse event profile [1].
- **Interventions:** Patients were randomized 1:1 to receive continuous ADT plus either **Orteronel** (300 mg orally twice daily) or bicalutamide (50 mg orally once daily) [1].
- **Patient Population:** The analysis included 1,279 men with newly diagnosed metastatic hormone-sensitive prostate cancer. Key baseline characteristics were well-balanced between the two groups [1]. A summary of the patient profile is provided below:

| Characteristic         | Summary for Enrolled Patients (N=1279)                                                                                              |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Median Age             | 68 years                                                                                                                            |
| Disease Extent         | 49% had extensive disease                                                                                                           |
| Stratification Factors | Disease severity (minimal vs. extensive), performance status (0-1 vs. 2-3), and timing of ADT initiation (early vs. late induction) |

## Efficacy Outcomes

At a median follow-up of 4.9 years, the trial yielded the following key efficacy results [1]:

| Efficacy Endpoint               | ADT + Orteronel | ADT + Bicalutamide | Hazard Ratio (HR) & P-value                            |
|---------------------------------|-----------------|--------------------|--------------------------------------------------------|
| Overall Survival (OS)           | 81.1 months     | 70.2 months        | HR 0.86 (95% CI, 0.72 to 1.02);<br>P=0.040 (one-sided) |
| Progression-free Survival (PFS) | 47.6 months     | 23.0 months        | HR 0.58 (95% CI, 0.51 to 0.67);<br>P<0.0001            |
| PSA ≤0.2 ng/mL at 7 mo          | 58.5%           | 30.5%              | P<0.0001                                               |

The diagram below summarizes the core design and primary outcome of the SWOG-1216 trial.



Click to download full resolution via product page

## Safety Profile

The safety analysis revealed a different profile between the two treatment arms. The addition of **Orteronel** to ADT was associated with a higher incidence of severe adverse events compared to the control arm [1].

| Safety Metric            | ADT + Orteronel | ADT + Bicalutamide |
|--------------------------|-----------------|--------------------|
| Grade 3/4 Adverse Events | 43%             | 14%                |

## Mechanism of Action

**Orteronel** is a novel, non-steroidal inhibitor of CYP17A1, an enzyme crucial for androgen synthesis. Unlike abiraterone, which potently inhibits both the 17,20-lyase and 17 $\alpha$ -hydroxylase activities of CYP17A1, **Orteronel** is a more **selective inhibitor of 17,20-lyase**. This activity suppresses the production of androgens (like DHEA and testosterone) in the testes, adrenal glands, and the tumor microenvironment, with a lesser impact on cortisol production [2]. The diagram below illustrates this targeted mechanism.



Click to download full resolution via product page

## Interpretation and Context

- **Extensive Post-Protocol Therapy:** A majority of patients received life-prolonging treatments after their disease progressed. This included 77.4% in the control arm and 61.3% in the **Orteronel** arm [1].
- **Unexpectedly High Survival in Control Arm:** The median OS of 70.2 months in the control arm was much higher than the 46 months seen in earlier similar trials [1].
- **Racial Disparities Analysis:** A secondary analysis of the S1216 trial data showed that with equitable access to care within a clinical trial, both Black and White patients had similar progression-free and overall survival, suggesting that access to care may help reduce historical disparities in outcomes [3].

The SWOG-1216 trial demonstrated that while **Orteronel** was more effective than bicalutamide at delaying disease progression and achieving deep PSA responses, this did not translate into a statistically significant improvement in overall survival. The higher toxicity and the evolving treatment landscape for mHSPC, with

the emergence of other more effective agents, ultimately limited the development and regulatory approval of **Orteronel**.

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. for Metastatic Hormone-Sensitive Prostate Cancer... Orteronel [pmc.ncbi.nlm.nih.gov]
2. (TAK-700), a novel non-steroidal 17,20-lyase... | CoLab Orteronel [colab.ws]
3. A Secondary Analysis of the SWOG 1216 Phase 3 Trial [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Orteronel phase III SWOG-1216 trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548883#orteronel-phase-iii-swog-1216-trial-results>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com